DBCO-PEG4-Val-Ala-PAB-PNP

ADC linker cleavage cathepsin B Val-Ala dipeptide

DBCO-PEG4-Val-Ala-PAB-PNP is a heterobifunctional, cathepsin B-cleavable ADC linker for copper-free SPAAC. The DBCO group enables bioorthogonal conjugation without copper catalysts, preserving biomolecule integrity and yielding homogeneous conjugates with controlled DAR—advantages unattainable with maleimide-thiol chemistry. The Val-Ala dipeptide provides intermediate cleavage kinetics, more plasma-stable than Val-Cit alternatives, optimizing the therapeutic window. The PEG4 spacer enhances aqueous solubility, reducing aggregation of hydrophobic payloads (e.g., MMAE, PBD dimers). The PNP carbonate serves as an efficient leaving group for traceless drug conjugation. Ideal for site-specific ADCs via azide-engineered antibodies, ensuring consistent pharmacokinetics and simplified regulatory characterization.

Molecular Formula C52H60N6O14
Molecular Weight 993.1 g/mol
Cat. No. B15337727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-Val-Ala-PAB-PNP
Molecular FormulaC52H60N6O14
Molecular Weight993.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53
InChIInChI=1S/C52H60N6O14/c1-36(2)49(51(63)54-37(3)50(62)55-42-16-12-38(13-17-42)35-71-52(64)72-44-20-18-43(19-21-44)58(65)66)56-47(60)24-26-67-28-30-69-32-33-70-31-29-68-27-25-53-46(59)22-23-48(61)57-34-41-10-5-4-8-39(41)14-15-40-9-6-7-11-45(40)57/h4-13,16-21,36-37,49H,22-35H2,1-3H3,(H,53,59)(H,54,63)(H,55,62)(H,56,60)/t37-,49-/m0/s1
InChIKeySVLALBCQXVXUBB-HNKXTRRSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4-Val-Ala-PAB-PNP: Cleavable ADC Linker with Copper-Free Click Chemistry for Site-Specific Bioconjugation


DBCO-PEG4-Val-Ala-PAB-PNP is a heterobifunctional, cleavable linker designed for antibody-drug conjugate (ADC) construction and targeted payload delivery . It comprises a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a tetraethylene glycol (PEG4) spacer, a cathepsin B-cleavable Val-Ala dipeptide, a self-immolative para-aminobenzyl (PAB) group, and a para-nitrophenyl (PNP) carbonate leaving group . This modular architecture enables copper-free, site-specific conjugation to azide-modified biomolecules, enhanced aqueous solubility, and traceless, enzyme-triggered payload release within target cells .

Why DBCO-PEG4-Val-Ala-PAB-PNP Cannot Be Interchanged with Generic Val-Ala or Maleimide Linkers


Interchanging DBCO-PEG4-Val-Ala-PAB-PNP with a generic Val-Ala or maleimide-based linker introduces multiple performance liabilities. The DBCO group enables copper-free, bioorthogonal SPAAC, which preserves biomolecule integrity and yields homogeneous conjugates—advantages not offered by maleimide-thiol chemistry, which generates heterogeneous mixtures [1]. The Val-Ala dipeptide exhibits distinct cleavage kinetics and plasma stability compared to Val-Cit linkers, directly impacting payload release timing and off-target toxicity [2]. Additionally, the PEG4 spacer and PNP leaving group are critical for solubility and efficient drug conjugation, respectively. Replacing any of these modules compromises conjugate homogeneity, release specificity, or synthetic efficiency .

Quantitative Differentiation of DBCO-PEG4-Val-Ala-PAB-PNP: Cleavage Kinetics, Conjugation Homogeneity, and Reactivity Benchmarks


Val-Ala vs. Val-Cit: Defined Cleavage Kinetics for Predictable Payload Release

In an isolated cathepsin B-cleavage assay, the Val-Ala linker was cleaved at half the rate of the Val-Cit linker [1]. This defined kinetic difference enables researchers to select the appropriate dipeptide based on desired payload release rate. Val-Ala also exhibits lower hydrophobicity than Val-Cit, reducing aggregation and precipitation risks during bioconjugation [1].

ADC linker cleavage cathepsin B Val-Ala dipeptide Val-Cit comparison

DBCO Click Chemistry vs. Maleimide-Thiol: Superior Conjugation Homogeneity and Stoichiometry Control

A head-to-head comparison demonstrated that DBCO-mediated click chemistry produces defined conjugates with controllable stoichiometry, whereas maleimide-thiol conjugation yields diverse reaction products with heterogeneous composition [1]. Under optimized conditions (50 °C, 3:1 DBCO-PEG:VHH-azide ratio, 18 h), functional binding capacity after click chemistry was equal to or better than maleimide-thiol conjugates [1].

site-specific conjugation click chemistry DBCO maleimide VHH conjugation

PNP Carbonate Leaving Group: Enhanced Reactivity for Efficient Drug Loading

The p-nitrophenyl (PNP) carbonate moiety in DBCO-PEG4-Val-Ala-PAB-PNP serves as a highly reactive leaving group for amine coupling. Comparative reactivity studies indicate that 4-nitrophenyl phenyl carbonate is up to 235 times more reactive than 4-nitrophenyl benzoate [1]. This high reactivity facilitates efficient drug loading under mild conditions.

leaving group PNP carbonate NHS ester conjugation efficiency

PEG4 Spacer: Quantified Aqueous Solubility Enhancement

The PEG4 spacer in DBCO-PEG4-Val-Ala-PAB-PNP significantly improves aqueous solubility compared to non-PEGylated analogs. While direct solubility values for this specific compound are not publicly reported, the general class property is well established: PEGylation increases water solubility and reduces aggregation of protein conjugates [1]. This is essential for maintaining conjugate stability during storage and in vivo circulation.

PEG linker aqueous solubility ADC aggregation bioconjugation

Optimal Research and Industrial Applications of DBCO-PEG4-Val-Ala-PAB-PNP


Site-Specific ADC Construction Requiring Homogeneous Drug-to-Antibody Ratio (DAR)

DBCO-PEG4-Val-Ala-PAB-PNP is ideally suited for constructing ADCs via SPAAC with azide-engineered antibodies. This approach yields homogeneous conjugates with controlled DAR, avoiding the heterogeneous mixtures typical of maleimide-thiol chemistry [1]. The defined stoichiometry ensures consistent pharmacokinetics and simplifies regulatory characterization.

Preclinical ADC Studies Balancing Potency and Systemic Stability

The Val-Ala dipeptide provides intermediate cathepsin B cleavage kinetics—faster than some tetrapeptide linkers but slower than Val-Cit [2]. This balanced release rate, combined with high plasma stability, makes DBCO-PEG4-Val-Ala-PAB-PNP an attractive choice for optimizing the therapeutic window in preclinical oncology models.

High-Yield Conjugation of Hydrophobic Payloads

The PEG4 spacer enhances aqueous solubility, reducing aggregation during conjugation of hydrophobic cytotoxins (e.g., MMAE, PBD dimers) . This improves reaction yields and simplifies downstream purification, critical for both research-scale synthesis and process development.

Copper-Free Bioconjugation in Sensitive Biological Systems

The DBCO group enables catalyst-free SPAAC, preserving the activity of delicate biomolecules (e.g., enzymes, antibodies) that would be damaged by copper catalysts used in traditional click chemistry. This is particularly valuable for labeling live cells or generating functionalized proteins for in vivo studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG4-Val-Ala-PAB-PNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.